molecular formula C11H15ClN2O2 B2488552 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide CAS No. 2411279-40-6

2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide

Cat. No. B2488552
CAS RN: 2411279-40-6
M. Wt: 242.7
InChI Key: QNJLDMADZGDUFA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide involves the inhibition of CK2, which regulates a variety of signaling pathways involved in cell growth and survival. By inhibiting CK2, 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide disrupts these pathways and induces cell death in cancer cells. Additionally, 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide is its potency and selectivity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide. One area of interest is the development of combination therapies that include 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide and other anti-cancer agents. Another area of interest is the study of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide involves a multi-step process, starting with the reaction of 3-cyclobutyl-1,2-oxazol-4-ylmethanol with 2-chloropropanoyl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal and a Lewis acid catalyst to form the final product, 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide.

Scientific Research Applications

2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth and survival of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has also been studied for its potential use in other diseases, such as neurodegenerative disorders and viral infections.

properties

IUPAC Name

2-chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7(12)11(15)13-5-9-6-16-14-10(9)8-3-2-4-8/h6-8H,2-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJLDMADZGDUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CON=C1C2CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide

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